

tris-biphenyl triazine chemical structure elucidation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tris-biphenyl triazine*

Cat. No.: *B1589325*

[Get Quote](#)

An In-depth Technical Guide to the Structural Elucidation of **Tris-Biphenyl Triazine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris-biphenyl triazine, scientifically known as 2,4,6-tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine, is a high-performance organic compound primarily utilized as a broad-spectrum ultraviolet (UV) filter in sunscreen and cosmetic formulations.^{[1][2]} Its efficacy and photostability are intrinsically linked to its precise molecular architecture.^[3] This guide provides a comprehensive, technically-grounded framework for the structural elucidation of this complex molecule. We will delve into the synergistic application of modern analytical techniques, emphasizing not just the procedural steps, but the underlying scientific rationale that governs experimental design and data interpretation. This document is intended to serve as a practical resource for researchers and professionals engaged in the analysis, quality control, and development of products containing **tris-biphenyl triazine**.

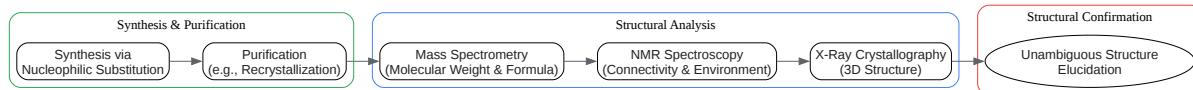
Introduction: The Significance of Structural Integrity

The molecular structure of **tris-biphenyl triazine**, a symmetrical molecule with a central 1,3,5-triazine core bonded to three biphenyl substituents, is the cornerstone of its functionality.^{[4][5]} The extensive π -conjugation across the molecule is responsible for its strong absorption of UVA and UVB radiation.^{[5][6]} Any deviation from the expected structure, such as the presence of isomers, impurities from synthesis, or degradation products, can significantly impact its

performance and safety profile. Therefore, rigorous structural elucidation is not merely an academic exercise but a critical component of quality assurance in the cosmetic and pharmaceutical industries.

The primary challenges in the analysis of **tris-biphenyl triazine** and its derivatives often stem from their low solubility in common deuterated solvents and the potential for complex NMR spectra due to rotational isomers (rotamers).^{[7][8]} This guide will address these challenges and present a multi-pronged analytical approach to ensure an unambiguous structural assignment.

Foundational Physicochemical Properties


A thorough understanding of the fundamental properties of **tris-biphenyl triazine** is essential for developing appropriate analytical methodologies.

Property	Value	Source
IUPAC Name	2,4,6-tris(4-phenylphenyl)-1,3,5-triazine	[9]
Synonyms	Tinosorb A2B, 2,4,6-Tris(p-biphenyl)-s-triazine	[1][9]
CAS Number	31274-51-8	[4]
Molecular Formula	C ₃₉ H ₂₇ N ₃	[9][10]
Molecular Weight	537.66 g/mol	[9][10]
Appearance	White to light yellow crystalline powder	[3]
Solubility	Insoluble in water, soluble in organic solvents	[3]

The Analytical Triad: A Multi-Technique Approach to Elucidation

No single analytical technique can provide a complete structural picture of **tris-biphenyl triazine**. A synergistic approach, leveraging the strengths of Mass Spectrometry, Nuclear

Magnetic Resonance, and X-ray Crystallography, is paramount for a self-validating and trustworthy elucidation.

[Click to download full resolution via product page](#)

*A workflow for the structural elucidation of **tris-biphenyl triazine**.*

Mass Spectrometry (MS): The First Corroboration

Expertise & Experience: Mass spectrometry serves as the initial and most direct method to confirm the molecular weight and elemental composition of the synthesized compound. For a molecule of this size, high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is indispensable.

Protocol: Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of **tris-biphenyl triazine** (approximately 1 $\mu\text{g/mL}$) in a suitable solvent mixture like acetonitrile/tetrahydrofuran (1:4 v/v).[\[11\]](#)
- **Instrumentation:** Utilize an ESI-QTOF mass spectrometer.
- **Ionization Mode:** Positive ion mode is typically effective, looking for the protonated molecule $[\text{M}+\text{H}]^+$.
- **Data Acquisition:** Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000).
- **Analysis:**
 - **Expected m/z:** The theoretical exact mass of $\text{C}_{39}\text{H}_{27}\text{N}_3$ is 537.2205 Da.[\[9\]](#) The expected m/z for the $[\text{M}+\text{H}]^+$ ion would be approximately 538.2283.

- Isotopic Pattern: Analyze the isotopic distribution pattern and compare it with the theoretical pattern for $C_{39}H_{27}N_3$. This provides a high degree of confidence in the elemental formula.

Trustworthiness: The combination of an accurate mass measurement (typically within 5 ppm) and a matching isotopic pattern provides a robust validation of the elemental composition, effectively ruling out many potential impurities or alternative structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For **tris-biphenyl triazine**, both 1H and ^{13}C NMR are essential, and 2D NMR techniques can resolve ambiguities. The key challenge is often the compound's low solubility.

Causality Behind Experimental Choices: The choice of solvent is critical. Due to low solubility, heated probes and more aggressive deuterated solvents like DMSO-d₆, or even the use of trifluoroacetic acid (TFA) as a co-solvent to disrupt intermolecular interactions and improve solubility, may be necessary.^[7]

Simplified structure of tris-biphenyl triazine.

Protocol: 1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Dissolve a sufficient amount of the sample in a suitable deuterated solvent (e.g., $CDCl_3$, DMSO-d₆). Gentle heating may be required to achieve the desired concentration.
- 1H NMR Analysis:
 - Expected Signals: Due to the molecule's C_3 symmetry, the proton spectrum is simpler than the total number of protons would suggest. Expect a series of multiplets in the aromatic region (typically 7.0-9.0 ppm).
 - Interpretation: The integration of the signals should correspond to the 27 protons of the three biphenyl groups. The splitting patterns (doublets, triplets, etc.) will correspond to the

coupling between adjacent protons on the phenyl rings.

- ^{13}C NMR Analysis:
 - Expected Signals: Again, due to symmetry, fewer than 39 carbon signals will be observed. The triazine carbons are highly deshielded and will appear downfield (often >160 ppm).[\[8\]](#) The numerous aromatic carbons of the biphenyl groups will appear in the typical 120-140 ppm range.
 - DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment is highly recommended to differentiate between CH , CH_2 , and CH_3 groups (though only CH groups are expected in the aromatic region of the target molecule).

Trustworthiness: While ^1H and ^{13}C NMR provide strong evidence for the presence of the biphenyl and triazine moieties, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide unequivocal proof of connectivity. A COSY spectrum will show correlations between coupled protons on the same phenyl ring, while an HSQC spectrum will link each proton to its directly attached carbon atom.[\[7\]](#)

X-ray Crystallography: The Definitive 3D Structure

Expertise & Experience: Single-crystal X-ray diffraction is the gold standard for structural elucidation, providing an unambiguous 3D map of the molecule's atomic arrangement in the solid state.[\[12\]](#) The primary prerequisite is the ability to grow a high-quality single crystal of the compound, which can be a significant challenge.

Protocol: Single-Crystal X-ray Diffraction

- Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution in a suitable solvent system, or slow cooling of a saturated solution, are common techniques to try.
- Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

- Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, revealing the precise bond lengths, bond angles, and overall conformation of the molecule.

Trustworthiness: An X-ray crystal structure provides the highest level of confidence in the structural assignment. It can reveal subtle conformational details, such as the twist angle between the phenyl rings of the biphenyl groups and their orientation relative to the central triazine ring, which can influence the material's bulk properties.[\[5\]](#)

Synthesis Pathway: Context for Potential Impurities

Understanding the synthesis of **tris-biphenyl triazine** is crucial for anticipating potential impurities that could complicate structural analysis. The most common synthetic route involves the trimerization of 4-phenylbenzonitrile or the nucleophilic substitution of cyanuric chloride with a biphenyl Grignard or organolithium reagent.[\[13\]](#)[\[14\]](#)

A Common Synthetic Approach:

- Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).
- Reagent: A Grignard reagent derived from 4-bromobiphenyl.
- Reaction: Sequential nucleophilic substitution of the three chlorine atoms on the triazine ring with the biphenyl group.[\[15\]](#)

Potential impurities could include partially substituted triazines (mono- or di-substituted) or products from side reactions of the Grignard reagent. The analytical techniques described above are well-suited to detect and identify such impurities.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of **tris-biphenyl triazine** is a process of building a robust, evidence-based case. By integrating data from high-resolution mass spectrometry, comprehensive 1D and 2D NMR spectroscopy, and, when possible, single-crystal X-ray diffraction, a self-validating system is created. Each technique corroborates the others, leading to an unambiguous and

trustworthy structural assignment. This rigorous approach is essential for ensuring the quality, efficacy, and safety of this important UV-filtering agent in its various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tris-biphenyl triazine - Wikipedia [en.wikipedia.org]
- 2. specialchem.com [specialchem.com]
- 3. nbinno.com [nbino.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Buy Tris-biphenyl triazine | 31274-51-8 [smolecule.com]
- 6. Tris-Biphenyl Triazine (Explained + Products) [incidecoder.com]
- 7. tdx.cat [tdx.cat]
- 8. researchgate.net [researchgate.net]
- 9. Tris-biphenyl triazine | C39H27N3 | CID 11628027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [precision.fda.gov]
- 11. fda.gov.tw [fda.gov.tw]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [tris-biphenyl triazine chemical structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1589325#tris-biphenyl-triazine-chemical-structure-elucidation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com